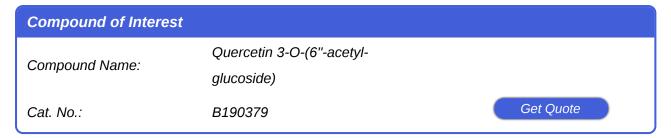


An In-depth Technical Guide to Quercetin 3-O-(6"-acetyl-glucoside)

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 54542-51-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-(6"-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. As a naturally occurring phenolic compound, it is found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug discovery. The addition of an acetylated glucose moiety to the quercetin backbone alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the current knowledge on Quercetin 3-O-(6"-acetyl-glucoside), including its chemical properties, natural sources, biosynthesis, and reported biological activities. The guide also details relevant experimental protocols and explores the potential molecular mechanisms of action, offering a valuable resource for professionals engaged in natural product research and development.

Physicochemical Properties

The fundamental physicochemical properties of **Quercetin 3-O-(6"-acetyl-glucoside)** are summarized in the table below. These properties are crucial for its extraction, isolation, and formulation.



Property	Value	Source(s)
CAS Number	54542-51-7	[1]
Molecular Formula	C23H22O13	[1]
Molecular Weight	506.4 g/mol	[1]
IUPAC Name	3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one	[1]
Synonyms	Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside), 3,3',4',5,7-Pentahydroxyflavone 3-(6"-O-acetyl-β-D-glucopyranoside)	
Solubility	Very slightly soluble in water (0.66 g/L at 25 °C, calculated). Soluble in methanol, ethanol, DMSO, and pyridine.	_
Appearance	Typically a yellow amorphous powder.	[2]
Spectral Data	IR (KBr) vmax cm ⁻¹ : ~1740 (C=O of acetyl group), ~1655 (C=O of γ-pyrone), ~1605 (aromatic C=C). UV (MeOH) λmax nm: ~255, 353.	[2]

Note on Spectral Data: Detailed ¹H and ¹³C NMR data for **Quercetin 3-O-(6"-acetyl-glucoside)** are not readily available in the reviewed literature. The provided IR and UV data are characteristic of this class of compounds. For unambiguous structural elucidation, full 1D and 2D NMR analysis would be required.

Natural Occurrence, Biosynthesis, and Isolation



Natural Occurrence

Quercetin 3-O-(6"-acetyl-glucoside) has been identified in a variety of plant species, highlighting its widespread distribution in the plant kingdom. Notable sources include:

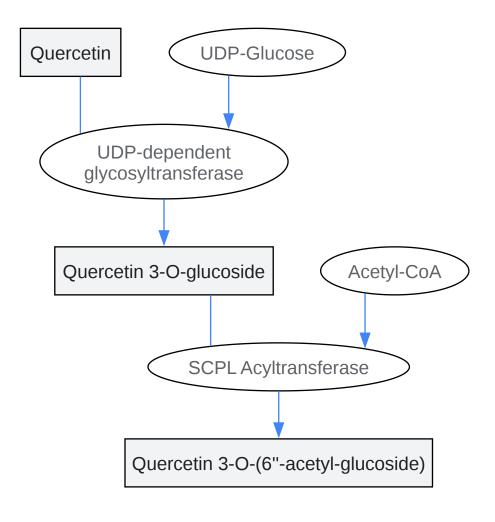
- Marigold (Calendula officinalis)
- Canadian Goldenrod (Solidago canadensis)[3]
- Glasswort (Salicornia species)[4]
- Japanese Apricot (Prunus mume)[4]
- African Wormwood (Artemisia afra) and Sweet Annie (Artemisia annua)[4]
- Australian Fern (Lomaria nuda)[5]
- Plectranthus scutellarioides[6]

Biosynthesis

The biosynthesis of **Quercetin 3-O-(6"-acetyl-glucoside)** in plants is a two-step enzymatic modification of the quercetin aglycone.[4]

- Glycosylation: The process begins with the attachment of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin 3-O-glucoside (isoquercitrin). This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).
- Acetylation: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the 6"-hydroxyl group of the glucose moiety. This step is catalyzed by a specific acyltransferase, such as a serine carboxypeptidase-like (SCPL) acyltransferase.[4]





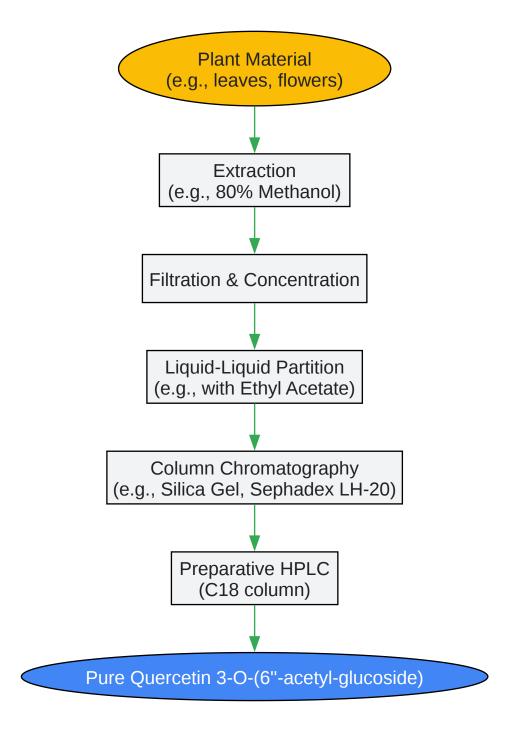
Click to download full resolution via product page

Biosynthesis of Quercetin 3-O-(6"-acetyl-glucoside).

Isolation

The isolation of **Quercetin 3-O-(6"-acetyl-glucoside)** from plant material typically involves extraction followed by chromatographic purification. A general workflow is outlined below.





Click to download full resolution via product page

General workflow for the isolation of Quercetin 3-O-(6"-acetyl-glucoside).

Biological Activities and Mechanism of Action

Quercetin 3-O-(6"-acetyl-glucoside) exhibits a range of biological activities, largely attributed to its antioxidant and anti-inflammatory properties.



Antioxidant Activity

Like its parent compound, quercetin, this acetylated glucoside is a potent antioxidant.[4] Its antioxidant mechanism involves scavenging free radicals and upregulating endogenous antioxidant systems.

Assay	Result	Source(s)
DPPH Radical Scavenging Assay	IC ₅₀ values for extracts containing this compound have been reported, but a specific value for the pure compound is not consistently available. For example, a hydroalcoholic extract of Cornus mas fruits, containing this compound, showed an IC ₅₀ of 1.078 mg/mL.[1]	
ABTS Radical Scavenging Assay	Similar to DPPH, specific IC50 values for the pure compound are not widely reported.	
Reactive Oxygen Species (ROS)	Shown to reduce ROS production in cellular models. [4]	
Glutathione (GSH) Levels	Reported to enhance the levels of the crucial intracellular antioxidant, glutathione (GSH).[4]	

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.



Assay	Result	Source(s)
Pro-inflammatory Marker Expression	Studies indicate a reduction in pro-inflammatory markers.[4] The aglycone, quercetin, is known to decrease the expression of TNF-α, IL-6, IL-1β, and COX-2.[3]	
Lipoxygenase (LOX) Inhibition	IC ₅₀ values for the pure compound are not specifically reported. However, quercetin and other flavonoids are known inhibitors of lipoxygenases. For instance, the related flavone luteolin has an IC ₅₀ of 0.6 μM for 15- lipoxygenase.[7]	
Nuclear Factor-kappa B (NF- кВ) Pathway	The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Quercetin has been shown to hinder NF-κB activation.[3]	
JAK/STAT Pathway	Quercetin has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.[3]	

Other Biological Activities



Activity	Description	Source(s)
Enzyme Inhibition	A moderate inhibitor of α-	
	glucosidase and α -amylase,	
	enzymes involved in	
	carbohydrate digestion. This	
	suggests a potential role in	
	managing postprandial	
	hyperglycemia.[1]	
	Demonstrated a strong ability	_
	to suppress the formation of	
A stall seather Effects	advanced glycation end	
Antiglycation Effects	products (AGEs), which are	
	implicated in diabetic	
	complications.	
Antiviral Activity	In silico studies have	_
	suggested that Quercetin 3-O-	
	(6"-acetyl-glucoside) may act	
	as an inhibitor of the SARS-	
	CoV-2 3CLpro enzyme, with a	
	calculated binding affinity of	
	-9.3 kcal/mol. Further in vitro	
	and in vivo validation is	
	required.	

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Quercetin 3-O-(6"-acetyl-glucoside)**.

Extraction and Isolation Protocol (General)

This protocol is a general method for the extraction and purification of flavonoids from plant material and can be adapted for **Quercetin 3-O-(6"-acetyl-glucoside)**.

• Extraction:



- Air-dry and powder the plant material.
- Macerate the powdered material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
- Filter the extract and concentrate under reduced pressure to remove methanol.
- Lyophilize the aqueous residue to obtain the crude extract.

Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Quercetin 3-O-(6"-acetyl-glucoside) is expected to be enriched in the ethyl acetate fraction.

· Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water) and visualizing under UV light.
- Pool the fractions containing the target compound.
- Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

Preparative HPLC:

- Final purification can be achieved by preparative reverse-phase high-performance liquid chromatography (prep-HPLC).[8][9]
- Column: C18 column (e.g., 10 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).



- Detection: UV detector at 254 nm and 350 nm.
- Collect the peak corresponding to Quercetin 3-O-(6"-acetyl-glucoside) and confirm its purity by analytical HPLC.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11]

- Prepare a stock solution of the purified compound in methanol.
- Prepare a series of dilutions of the compound in methanol.
- In a 96-well plate, add 50 μ L of each dilution to 150 μ L of a 90 μ M DPPH solution in ethanol.
- Incubate the plate in the dark at 37°C for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- A control well should contain 50 μL of methanol and 150 μL of the DPPH solution.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

NF-κB Activation Assay (in vitro)

This protocol describes a method to assess the inhibitory effect of the compound on NF-κB activation in a cell-based assay.

- Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Treatment: Pre-treat the cells with various concentrations of Quercetin 3-O-(6"-acetyl-glucoside) for 1-2 hours.
- Stimulation: Induce inflammation by adding an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 μg/mL) and incubate for a specified time (e.g., 30 minutes for phosphorylation studies, longer for gene expression).



- Analysis of NF-κB Pathway:
 - Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and p65 phosphorylation would indicate inhibition.
 - Reporter Gene Assay: Use cells stably transfected with an NF-κB-luciferase reporter construct. Measure luciferase activity after treatment and stimulation to quantify NF-κB transcriptional activity.
 - Immunofluorescence: Fix and stain the cells to visualize the nuclear translocation of the p65 subunit of NF-κB using a fluorescence microscope.

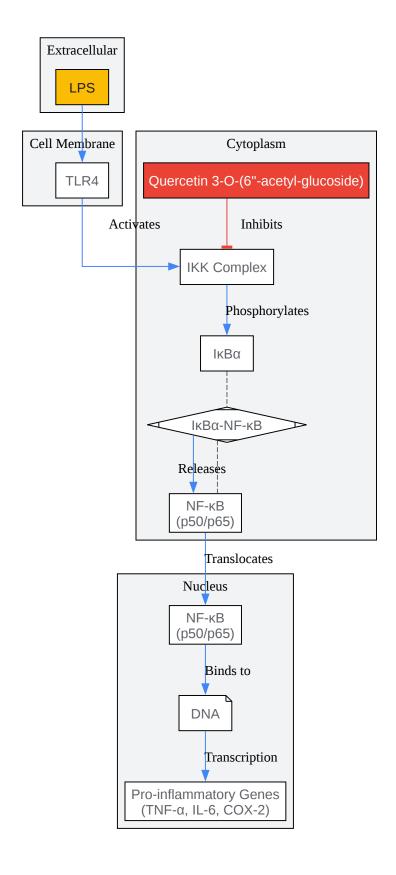
Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for **Quercetin 3-O-(6"-acetyl-glucoside)**, primarily based on the known activities of its aglycone, quercetin.

Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the canonical NF-kB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory genes.





Click to download full resolution via product page

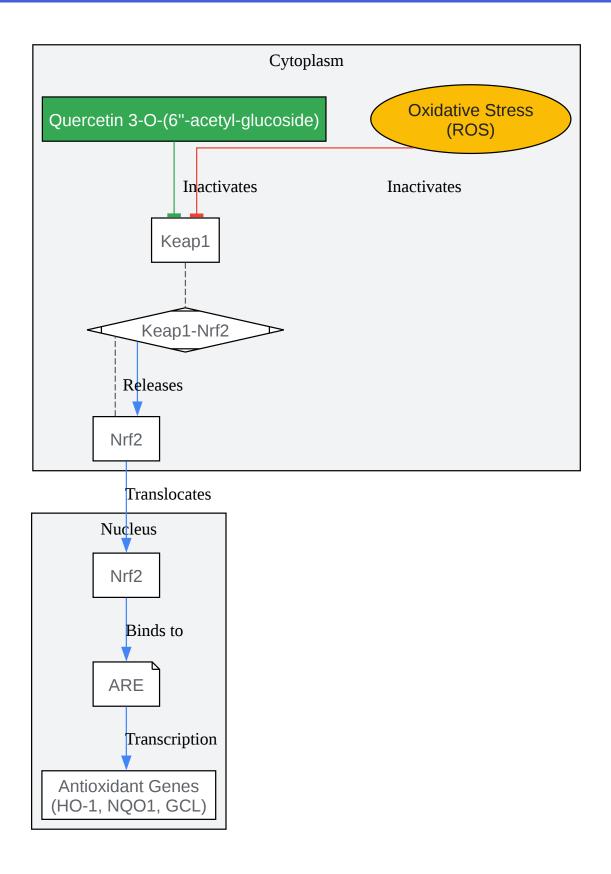
Proposed inhibition of the NF-κB pathway.



Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant effects of quercetin are partly mediated by the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.





Click to download full resolution via product page

Proposed activation of the Nrf2 antioxidant pathway.



Conclusion

Quercetin 3-O-(6"-acetyl-glucoside) is a widely distributed natural flavonoid with promising biological activities, particularly as an antioxidant and anti-inflammatory agent. Its potential to modulate key signaling pathways such as NF-κB and Nrf2 makes it a compound of interest for further investigation in the context of chronic diseases. While the general biological profile is becoming clearer, there is a need for more research to establish specific quantitative data (e.g., IC₅₀ values for various enzymatic and cellular assays) and to fully elucidate its molecular mechanisms of action. This technical guide serves as a foundational resource to support and encourage further research into the therapeutic potential of this interesting natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin 3-O-(6"-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. sciencetechindonesia.com [sciencetechindonesia.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Recent Advances in Anthocyanin Analysis and Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis [mdpi.com]



- 11. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Quercetin 3-O-(6"-acetyl-glucoside)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b190379#quercetin-3-o-6-acetyl-glucoside-cas-number-54542-51-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com